molecular formula C16H18F6N5O5P B3156241 (S)-Sitagliptin Phosphate CAS No. 823817-58-9

(S)-Sitagliptin Phosphate

Número de catálogo B3156241
Número CAS: 823817-58-9
Peso molecular: 505.31 g/mol
Clave InChI: IQFYVLUXQXSJJN-FVGYRXGTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Phosphorylation chemistry is an essential methodology with significant impact on the biological sciences . Phosphate esters and anhydrides are essential in biology. It is very difficult to identify processes in life that do not involve these modifications and their transformation at some point .


Molecular Structure Analysis

The phosphate ion has a molar mass of 94.97 g/mol, and consists of a central phosphorus atom surrounded by four oxygen atoms in a tetrahedral arrangement .


Chemical Reactions Analysis

Phosphate ions react with various substances to form different compounds. For example, they can react with barium chloride to form barium phosphate, a white precipitate that dissolves in dilute hydrochloric acid .


Physical And Chemical Properties Analysis

Phosphate glasses have special properties compared to many other glasses. Properties of phosphate glasses are related to the changes in the composition and structural network with additions of different metal oxides .

Aplicaciones Científicas De Investigación

Pharmacology and Clinical Efficacy

Sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor, offers a novel treatment approach for patients with type 2 diabetes. By inhibiting DPP-4, it enhances postprandial levels of active glucagon-like peptide-1 (GLP-1), resulting in increased insulin release and decreased glucagon secretion from pancreatic alpha-cells. Sitagliptin has shown effectiveness in reducing glycosylated hemoglobin (HbA1c) levels and improving markers of beta-cell function, like the proinsulin/insulin ratio and homeostasis model assessment of beta-cell function (Zerilli & Pyon, 2007).

Solid-State Characterization

Different crystalline forms of sitagliptin, such as sitagliptin phosphate monohydrate, sitagliptin phosphate anhydrous, and sitagliptin base form, have been characterized. This solid-state characterization is crucial to understand their physical and chemical properties, influencing factors like solubility, stability, processability, dissolution rate, and thereby affecting bioavailability. Understanding these properties assists in the development of safe and effective pharmaceutical dosage forms (Stofella et al., 2019).

Biopharmaceutics Classification System

Sitagliptin's solubility and permeability characteristics were reviewed under the Biopharmaceutics Classification System (BCS). The findings supported the classification of sitagliptin as a BCS Class 1 drug, indicating its high solubility and high permeability. This classification aids in simplifying the bioequivalence assessment for immediate-release oral dosage forms of sitagliptin phosphate monohydrate, thus influencing the development of new pharmaceutical products (Charoo et al., 2021).

Neuroprotective Activity

Recent research has indicated the neuroprotective activity of sitagliptin, especially in conditions associated with neuroinflammation like Alzheimer's disease. Sitagliptin may exert this effect by reducing levels of proinflammatory factors and increasing anti-inflammatory factors, demonstrating antioxidative and antiapoptotic properties, and decreasing the accumulation of β-amyloid within brain structures (Wiciński et al., 2018).

Cardiovascular Implications

Sitagliptin has been shown to have beneficial effects on cardiovascular systems. A study demonstrated its effectiveness in preventing the progression of carotid intima-media thickness in patients with coronary artery disease and impaired glucose tolerance or mild diabetes mellitus. This indicates a potential role of sitagliptin in cardiovascular disease management (Ishikawa et al., 2014).

Hepatoprotective Effect

Sitagliptin has shown a hepatoprotective effect against methotrexate-induced liver toxicity. This effect is possibly mediated through modulation of nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor kappa-B (NF-κB) signaling pathways, suppressing inflammatory and apoptotic processes (Abo-Haded et al., 2017).

Mecanismo De Acción

Target of Action

(S)-Sitagliptin Phosphate primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism . It is responsible for the inactivation of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in insulin secretion and glucose homeostasis .

Mode of Action

This compound is a DPP-4 inhibitor . It binds to DPP-4 in a reversible manner and inhibits its activity . This inhibition prevents the breakdown of incretin hormones, GLP-1 and GIP. As a result, the levels of these active incretins are increased, which stimulate insulin synthesis and release in a glucose-dependent manner . Simultaneously, they inhibit glucagon secretion, reducing hepatic glucose production .

Biochemical Pathways

The action of this compound affects the incretin pathway . By inhibiting DPP-4, it increases the concentration of GLP-1 and GIP, enhancing the insulin response to meals . This leads to improved glycemic control, as the increased insulin levels promote glucose uptake and storage, while the reduced glucagon levels decrease hepatic glucose output .

Pharmacokinetics

The pharmacokinetic properties of this compound include good absorption, metabolism, and elimination . After oral administration, it is rapidly absorbed and extensively distributed throughout the body . It undergoes minimal metabolism and is primarily excreted unchanged in the urine . These properties result in a high bioavailability and a long half-life, allowing for once-daily dosing .

Result of Action

The molecular effect of this compound is the increased level of active incretins, GLP-1 and GIP . On a cellular level, this leads to enhanced glucose-dependent insulin secretion, reduced glucagon release, and consequently, improved glycemic control . Clinically, this translates into reduced fasting and postprandial blood glucose levels, and improved HbA1c levels in patients with type 2 diabetes .

Action Environment

Environmental factors can influence the action of this compound. For instance, renal function can affect its elimination, with decreased renal function leading to increased plasma concentrations . Therefore, dose adjustments are recommended in patients with renal impairment . Additionally, factors such as diet, exercise, and concomitant medications can influence its efficacy and stability .

Safety and Hazards

Phosphoric acid, a form of phosphate, is classified as a health hazard and physical hazard. It may be corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage .

Direcciones Futuras

There is a clear and pressing need to better manage our planet’s resources. Phosphorus is a crucial element for life, but the natural phosphorus cycle has been perturbed to such an extent that humanity faces two dovetailing problems: the dwindling supply of phosphate rock as a resource, and the overabundance of phosphate in water systems leading to eutrophication .

Propiedades

IUPAC Name

(3S)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYVLUXQXSJJN-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6N5O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

823817-58-9
Record name SITAGLIPTIN PHOSPHATE ANHYDROUS, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6NJT48LNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Sitagliptin Phosphate
Reactant of Route 2
(S)-Sitagliptin Phosphate
Reactant of Route 3
(S)-Sitagliptin Phosphate
Reactant of Route 4
Reactant of Route 4
(S)-Sitagliptin Phosphate
Reactant of Route 5
(S)-Sitagliptin Phosphate
Reactant of Route 6
(S)-Sitagliptin Phosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.